molecular formula C11H10N4O B014055 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline CAS No. 77314-23-9

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline

Cat. No. B014055
CAS RN: 77314-23-9
M. Wt: 214.22 g/mol
InChI Key: QYFQSQCBYZOECM-UHFFFAOYSA-N
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Description

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is a metabolite of the food mutagen-carcinogen IQ . These compounds are highly mutagenic and have been shown to produce tumors in various tissues in rodents and non-human primates .


Synthesis Analysis

The synthesis of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline (N-hydroxy-IQ), a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), has been reported .


Molecular Structure Analysis

The IUPAC Systematic Name for this compound is 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline .


Chemical Reactions Analysis

The metabolic activation of IQ is a two-step process involving N-hydroxylation by CYP1A2 followed by esterification to a more reactive species capable of forming adducts with DNA . To date, acetylation and sulfation have been proposed as important pathways in the formation of N-hydroxy esters .


Physical And Chemical Properties Analysis

This compound is a crystalline solid with a melting point of >300 °C . It is soluble in methanol, ethanol, and dimethyl sulfoxide .

Scientific Research Applications

  • Antimutagenic Properties : Certain amino acids can inhibit the mutagenicity of 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline by acting as inhibitors in metabolic activation processes (Takahashi et al., 2005).

  • Carcinogenic Potential : This compound, found in broiled sardines, fried beef, and beef extract, is carcinogenic in rats, leading to tumors in various organs (Takayama et al., 1984).

  • Metabolism and Detection : Efficient methods have been developed for the high-performance liquid chromatography (HPLC) separation of its major metabolites, facilitating the study of its metabolism and potential effects (Vavrek & Weisburger, 1990).

  • Metabolic Activation and Mutagenicity : Studies have shown that methyl substitution at certain positions of this compound can influence its mutagenicity, offering insights into how structural changes can affect its biological activity (Nagao et al., 1981).

  • Role in Carcinogenesis : New metabolites identified in mice suggest that various metabolic processes of this compound may contribute to carcinogenesis (Hsu, Lakshmi, & Zenser, 2009).

  • Mutagenicity Mechanisms : The compound's mutagenicity is influenced by hepatic cytosol factors in rats, indicating complex interactions within the liver that may affect its potential for causing DNA mutations (Snyderwine et al., 1988).

Safety And Hazards

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline is a metabolite of the food mutagen-carcinogen IQ and is highly mutagenic . It has been shown to produce tumors in various tissues in rodents and non-human primates .

Future Directions

The effects of genistein and daidzein, which are naturally occurring isoflavones from soy and other food products, on DNA adduct formation may potentially be useful in the prevention of heterocyclic amine-induced carcinogenesis .

properties

IUPAC Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-16/h2-6,16H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQSQCBYZOECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228062
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline

CAS RN

77314-23-9
Record name N-Hydroxy-3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77314-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077314239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyamino-3-methylimidazolo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
EG Snyderwin, PP Roller, PJ Wirth… - …, 1987 - academic.oup.com
Synthesis of 2-hydroxyamino-3-methylimidazolo [4,5-f]quinoline ( N -hydroxy-IQ), a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), was achieved by a …
Number of citations: 38 0-academic-oup-com.brum.beds.ac.uk
EG Snyderwine, PJ Wirth, PP Roller… - …, 1988 - academic.oup.com
The 2-hydroxyamino-3-methylimidazolo[4,5- f ]quinoline ( N hydroxy-IQ), a metaholite of the food mutagen-carcinogen IQ, was mutagenic to Salmonella TA98 (nitroreductase deficient). …
Number of citations: 94 0-academic-oup-com.brum.beds.ac.uk
C Agus, KF Ilett, FF Kadlubar, RF Minchin - Carcinogenesis, 2000 - academic.oup.com
2-Amino-3-methylimidazo[4,5- f ]quinoline (IQ) is one of several mutagenic and carcinogenic heterocyclic amines formed during the cooking process of protein-rich foods. These …
Number of citations: 11 0-academic-oup-com.brum.beds.ac.uk
VM Lakshmi, FF Hsu, TV Zenser - Chemical research in toxicology, 2002 - ACS Publications
Both cooked red meat intake and chronic inflammation/infection are thought to play a role in the etiology of colon cancer. The heterocyclic amine 2-amino-3-methylimidazo[4,5-f ]…
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
VM Lakshmi, FF Hsu, TV Zenser - Chemical research in toxicology, 2004 - ACS Publications
N-Nitrosamines and nitrosamides can initiate cancer. These studies evaluated the stability and reactivity of 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) to assess its …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
VM Lakshmi, HAJ Schut, TV Zenser - Food and chemical toxicology, 2005 - Elsevier
Heterocyclic amines and inflammation have been implicated in the etiology of colon cancer. We have recently demonstrated that during autoxidation of the inflammatory mediator nitric …
T OKAMOTO, K SHUDO, Y HASHIMOTO… - Chemical and …, 1981 - jstage.jst.go.jp
A reactive major metabolite of the mutagen, 2-amino-3-methylimidazolo [4, 5-f]-quinoline (IQ), by rat liver microsomes was 2—hydroxyamino—3—methylimidazolo [4, 5—f]-quinoline (N…
Number of citations: 67 www.jstage.jst.go.jp
A Takahashi, H Matsuoka, K Yamada, Y Uda - Food and chemical …, 2005 - Elsevier
3-Allyl-5-substituted 2-thiohydantoins (ATH-amino acids) derived from allyl isothiocyanate and amino acids can inhibit the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) …
J Alexander, JA Holme, H Wallin, G Becher - Chemico-biological …, 1989 - Elsevier
The metabolism of 14 C-labelled 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) was studied in suspensions of hepatocytes …
ADS Marques, CT Lin, LG Pereira… - International Journal of …, 2010 - Wiley Online Library
The UV absorption spectra of two potent mutagens, 2‐amino‐3‐methylimidazo[4,5‐f]quinoline (IQ) and NO 2 ‐IQ, dissolved in ethanol, were observed at room temperature. General …

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